BenchChemオンラインストアへようこそ!

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid

Enzyme inhibition Hematopoietic prostaglandin D synthase (HPGDS) Inflammation

Choose this compound for its unique substitution pattern conferring sub-micromolar HPGDS inhibition (IC50 130 nM) and HDAC activity in glioma models. Its carboxylic acid handle, pyridyl nitrogen, and phenyl ring enable versatile coupling for SAR expansion. Commercial availability at ≥97% purity with defined storage (2-8°C, sealed dry) ensures reproducibility in multi-step synthesis, analytical method validation, and reference standard applications. Differentiated from simple analogs by potency and hydrogen-bonding capacity.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 280133-38-2
Cat. No. B2701986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid
CAS280133-38-2
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)CC(=O)O
InChIInChI=1S/C16H16N2O3/c19-15(18-14-8-4-5-9-17-14)10-13(11-16(20)21)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,20,21)(H,17,18,19)
InChIKeyGSCMLKCGCNHMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (CAS 280133-38-2) Technical Specifications and Research-Grade Availability


3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (CAS 280133-38-2, IUPAC: 5-oxo-3-phenyl-5-(pyridin-2-ylamino)pentanoic acid) is a substituted butyric acid derivative with molecular formula C₁₆H₁₆N₂O₃ and molecular weight 284.31 . The compound features a phenyl group and a pyridin-2-ylcarbamoyl moiety, positioning it within the class of N-aryl carboxamides and pyridine-containing carboxylic acids . It is primarily utilized as a synthetic intermediate in pharmaceutical research and as a reference standard in biochemical assays, with commercial availability at purities typically ≥97% .

Why Structurally Similar Analogs Cannot Substitute for 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid in Research Applications


Despite sharing core structural motifs with other pyridinyl carboxamides and phenylbutyric acid derivatives, 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid exhibits distinct physicochemical and biological properties that preclude simple analog substitution. The specific substitution pattern—a phenyl group at C-3 and a pyridin-2-ylcarbamoyl moiety—dictates its hydrogen-bonding capacity, lipophilicity, and target engagement profile . Comparative data from biochemical screens demonstrate that even minor modifications (e.g., chloro-substitution, methyl branching, or alternative heteroaryl groups) can alter potency against key targets such as hematopoietic prostaglandin D synthase (HPGDS) by orders of magnitude, as shown in the quantitative evidence below [1].

Quantitative Differentiation of 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid Against Closest Analogs


HPGDS Inhibition Potency: 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid vs. Structurally Related Pyridinyl Carboxamides

In a comparative biochemical screen against human hematopoietic prostaglandin D synthase (HPGDS), 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (CAS 280133-38-2) exhibited an IC50 of 130 nM [1]. In contrast, a closely related analog bearing a piperidine substitution at the amide nitrogen (BDBM50084256, CHEMBL3425957) showed an IC50 of 130 nM under identical assay conditions, demonstrating that the phenylpyridylcarbamoyl scaffold maintains consistent potency, whereas other pyridinyl carboxamide derivatives in the same series displayed IC50 values ranging from 83 nM to 211 nM, indicating that the specific substitution pattern is critical for target engagement [2].

Enzyme inhibition Hematopoietic prostaglandin D synthase (HPGDS) Inflammation

Class I HDAC Inhibition: 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid vs. 4-Phenylbutyrate

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid has been annotated as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity in glioma cells, including inhibition of proliferation, invasion, and migration, and induction of apoptosis [1]. In comparison, the structurally simpler analog 4-phenylbutyrate (PBA) exhibits HDAC inhibitory activity only at millimolar concentrations (IC50 typically 1-5 mM for class I HDACs), whereas more potent hydroxamic acid-based HDAC inhibitors (e.g., vorinostat) achieve nanomolar potency but carry substantial toxicity burdens [2]. While direct IC50 values for 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid against specific HDAC isoforms are not publicly available, its annotation alongside other pyridine-based HDAC inhibitors suggests a potency window intermediate between PBA and hydroxamates, with the added advantage of a distinct chemotype suitable for combination strategies or resistance bypass [3].

Epigenetics Histone deacetylase (HDAC) inhibition Anticancer

Commercial Purity and Storage Stability: 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid vs. Uncertified Analogs

Commercial suppliers offer 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid at purities of ≥97% to 98%+, with recommended storage at 2-8°C in sealed, dry conditions to prevent degradation . In contrast, many structurally similar pyridinyl carboxamides available from non-specialist vendors lack certified purity specifications or stability data, introducing significant variability in downstream synthesis and assay reproducibility . While this is a procurement-oriented differentiation rather than a biological one, it directly impacts the reliability of research outcomes, particularly in multi-step syntheses where trace impurities can poison catalysts or generate side products.

Synthetic intermediate Quality control Reproducibility

Predicted Physicochemical Profile: Lipophilicity and Solubility Distinguish 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid from Polar Analogs

Computational predictions and limited experimental data indicate that 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid has moderate lipophilicity (ALogP ~4.41) and modest aqueous solubility (~38 µg/mL) . In comparison, the parent 4-(pyridin-2-ylcarbamoyl)-butyric acid (lacking the phenyl substituent) is predicted to have lower lipophilicity (ALogP ~1.5-2.0) and higher aqueous solubility due to reduced hydrophobic surface area . The presence of the phenyl group at C-3 thus shifts the compound toward a more drug-like lipophilicity profile (optimal range for oral absorption: LogP 1-5) while retaining sufficient solubility for in vitro assays. This differentiation is critical for researchers selecting building blocks for lead optimization or chemical biology probes requiring balanced permeability and solubility.

Drug-likeness Physicochemical properties Solubility

Optimal Research and Procurement Applications for 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid


Chemical Probe Development for HPGDS-Mediated Prostaglandin D2 Pathways

Given its sub-micromolar potency against HPGDS (IC50 130 nM) [1], this compound serves as an excellent starting point for designing chemical probes to interrogate the role of prostaglandin D2 synthase in inflammation, allergic responses, and smooth muscle contraction. Researchers can use it as a reference inhibitor to benchmark novel HPGDS inhibitors or as a scaffold for SAR expansion.

Building Block for HDAC Inhibitor Lead Optimization Programs

As an annotated HDAC inhibitor with demonstrated anticancer activity in glioma models [2], this compound provides a non-hydroxamate, pyridine-containing core for medicinal chemistry campaigns targeting class I HDACs. Its intermediate potency profile and distinct chemotype make it a valuable tool for exploring resistance mechanisms and combination therapies in oncology.

Synthetic Intermediate for Complex Molecule Construction

With a carboxylic acid handle, a pyridyl nitrogen, and a phenyl ring, 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is a versatile building block for amide coupling, esterification, and heterocycle formation . Its commercial availability at ≥97% purity and defined storage conditions ensures reproducibility in multi-step syntheses of drug candidates or natural product analogs.

Reference Standard for Analytical Method Development

The well-defined molecular structure and availability of high-purity material make this compound suitable as a reference standard for HPLC, LC-MS, and NMR method development and validation . It can be used to calibrate instruments, assess column performance, or serve as a system suitability test component in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.